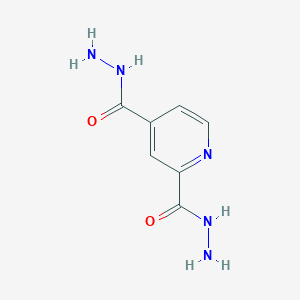

Pyridine-2,4-dicarbohydrazide

Description

Properties

CAS No. |

21379-40-8 |

|---|---|

Molecular Formula |

C7H9N5O2 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

pyridine-2,4-dicarbohydrazide |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-10-5(3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) |

InChI Key |

XILILYKJPFMMPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Preparation of Pyridine-2,4-dicarboxylic Acid

The synthesis of pyridine-2,4-dicarboxylic acid serves as the foundational step for producing the carbohydrazide derivative. A robust industrial method, as described in US Patent 5,614,636A, involves the reaction of 4-cyanopyridine or isonicotinic acid with formamide in the presence of peroxodisulfates (e.g., ammonium peroxodisulfate) and sulfuric acid.

Reaction Conditions :

- Step 1 (Carboxamide Formation) :

A mixture of 4-cyanopyridine (0.82 mol), acetonitrile (700 ml), sulfuric acid (0.32 mol), formamide (4.47 mol), and ammonium peroxodisulfate (1.23 mol) is heated to 70°C for 2 hours. The resultant 4-cyano-2-pyridinecarboxamide is isolated in 87.5% yield after distillation and filtration.

- Step 2 (Alkaline Hydrolysis) :

The carboxamide intermediate is suspended in water and treated with sodium hydroxide (1.56 mol) at 80°C, followed by acidification with hydrochloric acid to precipitate pyridine-2,4-dicarboxylic acid. This step achieves an 83.1% yield of the dicarboxylic acid with >97% purity.

Alternative Synthetic Routes

From Diethyl Pyridine-2,4-dicarboxylate

An alternative pathway involves ester intermediates, which exhibit higher reactivity toward nucleophilic attack by hydrazine.

Ester Synthesis :

Pyridine-2,4-dicarboxylic acid is treated with excess ethanol and sulfuric acid under reflux to form the diethyl ester. This step mirrors standard esterification protocols, though specific conditions from the patent literature suggest using acetonitrile as a co-solvent.

Hydrazinolysis :

The diethyl ester (1 mol) is reacted with hydrazine hydrate (4 mol) in ethanol at 60°C for 4 hours. This method typically achieves yields >90% due to the ester’s enhanced electrophilicity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Choice : Ethanol is preferred for its balance of polarity and boiling point, though DMF may enhance solubility at the cost of harder workup.

- Temperature Control : Exceeding 90°C during hydrazinolysis risks decomposition, as evidenced by discoloration and reduced yields.

Stoichiometric Considerations

Hydrazine is used in excess (4–5 equivalents) to drive the reaction to completion. Sub-stoichiometric quantities result in mono-carbohydrazide byproducts, complicating purification.

Characterization and Analytical Data

Spectroscopic Analysis

- IR Spectroscopy :

Strong absorption bands at 1660–1680 cm⁻¹ (C=O stretch) and 3300–3350 cm⁻¹ (N–H stretch) confirm carbohydrazide formation. - ¹H NMR :

Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 4.0–4.5 ppm (NH₂ groups) are characteristic.

Industrial Applications and Scalability

The patented synthesis of pyridine-2,4-dicarboxylic acid highlights scalability, with batch sizes exceeding 80% yield. Transitioning to carbohydrazide production would require adaptation of existing infrastructure for hydrazine handling, necessitating closed systems to mitigate toxicity risks.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,4-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction can produce this compound derivatives with altered functional groups.

Scientific Research Applications

Pyridine-2,4-dicarbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: This compound is used in the development of chemosensors for detecting metal ions and other analytes.

Mechanism of Action

The mechanism of action of pyridine-2,4-dicarbohydrazide involves its interaction with specific molecular targets. For instance, in chemosensor applications, the compound binds to metal ions such as copper, leading to changes in its fluorescence or colorimetric properties . This binding is facilitated by the carbohydrazide groups, which provide coordination sites for the metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Pyridine-2,6-dicarbohydrazide and Pyridine-2,5-dicarbohydrazide

The substitution pattern on the pyridine ring significantly influences the chemical and biological properties of dicarbohydrazide derivatives.

Pyridine-2,6-dicarbohydrazide

- Structure : Substitution at the 2- and 6-positions creates a linear geometry, enhancing its ability to form stable coordination complexes. For example, cobalt(II) complexes with pyridine-2,6-dicarboxylato ligands exhibit distorted octahedral geometries .

- Synthesis: Typically synthesized via hydrazinolysis of dimethyl pyridine-2,6-dicarboxylate using hydrazine hydrate .

- Applications :

- Antimicrobial Activity : Derivatives such as Schiff bases (e.g., N₂,N₆-bis(benzylidene)pyridine-2,6-dicarbohydrazides) show potent antimicrobial effects against Gram-positive and Gram-negative bacteria .

- Chemosensors : Pyridine-2,6-dicarbohydrazide-based receptors (e.g., P3 in ) act as turn-off fluorescent sensors for selective cation detection.

Pyridine-2,5-dicarbohydrazide

- Structure : The 2,5-substitution pattern allows for distinct reactivity, forming triazolethiones upon reaction with isothiocyanates .

- Synthesis : Derived from dimethylpyridine-2,5-dicarboxylic acid through hydrazination .

Comparative Table

Non-Pyridine Dicarbohydrazides

Compounds like benzene-1,4-dicarbohydrazide (e.g., 2,5-bis(allyloxy)terephthalohydrazide) demonstrate the broader utility of carbohydrazide frameworks in non-heterocyclic systems. These derivatives are used in porous organic frameworks (COFs) for battery electrolytes and sensors , highlighting the role of carbohydrazides in materials science. Pyridine-based analogs, however, benefit from additional electronic effects due to the nitrogen heteroatom.

Biological Activity

Pyridine-2,4-dicarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through the reaction of pyridine-2,4-dicarboxylic acid with hydrazine hydrate. The process typically involves:

- Starting Material : Pyridine-2,4-dicarboxylic acid.

- Reagent : Hydrazine hydrate.

- Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the formation of the hydrazide.

This synthesis route has been documented to yield this compound in good yields, allowing for further derivatization to enhance biological activity .

Antioxidant Activity

Pyridine derivatives have been evaluated for their antioxidant properties. In a study assessing various compounds derived from this compound, one derivative exhibited an impressive antioxidant activity with a percentage inhibition of 72.93% against the DPPH radical at a concentration of 25 µg/mL. This suggests that modifications to the pyridine structure can significantly enhance antioxidant capabilities .

Enzyme Inhibition

The compound has also shown promising results in enzyme inhibition studies:

- Acetylcholinesterase (AChE) : this compound and its derivatives have been tested for their inhibitory effects on AChE, with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM, indicating potent inhibition .

- Carbonic Anhydrases (hCA I and II) : The inhibition constants for hCA I and II were found to be in the range of 1.47 ± 0.37 nM to 10.06 ± 2.96 nM and 3.55 ± 0.57 nM to 7.66 ± 2.06 nM respectively .

These findings highlight the potential of this compound as a lead compound for developing new therapeutics targeting neurodegenerative diseases and other conditions where AChE plays a critical role.

Antimicrobial Activity

Pyridine compounds are known for their antimicrobial properties. Research has indicated that this compound exhibits activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria ranged from 0.02 mM to 6 mM .

- Specific strains tested include Staphylococcus aureus, Escherichia coli, and Candida albicans, with notable effectiveness observed in inhibiting growth .

Case Studies

Case Study 1: Antioxidant Efficacy

A derivative of this compound was tested for its antioxidant capacity using the DPPH assay, yielding significant results that suggest potential applications in food preservation and health supplements.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, pyridine derivatives were screened against clinical isolates of bacteria and fungi, demonstrating effective inhibition comparable to standard antibiotics like chloramphenicol .

Q & A

What are the key synthetic methodologies for preparing pyridine-2,4-dicarbohydrazide, and how can reaction conditions be optimized?

Basic Research Question

this compound is synthesized via hydrazination of its diethyl ester precursor (diethyl pyridine-2,4-dicarboxylate) using hydrazine monohydrate in methanol. Key steps include:

- Esterification : Pyridine-2,4-dicarboxylic acid is esterified with ethanol and sulfuric acid to yield the diester .

- Hydrazination : The diester reacts with hydrazine monohydrate under reflux to form the carbohydrazide. Optimization involves controlling temperature (60–80°C), reaction time (6–12 hours), and hydrazine stoichiometry (2–3 equivalents) to maximize yield (>90%) .

- Purification : Recrystallization from methanol or ethanol ensures purity. Structural confirmation uses , , FT-IR, and elemental analysis .

Advanced Consideration : Competing side reactions (e.g., incomplete hydrazination or over-substitution) require monitoring via TLC or HPLC. Impurities from residual ester can affect downstream applications like coordination chemistry .

How is this compound characterized spectroscopically, and what are the critical spectral markers?

Basic Research Question

Key characterization techniques include:

- : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 4.0–4.5 ppm (–NH–NH groups).

- FT-IR : Bands at 1650–1680 cm (C=O stretching of hydrazide) and 3200–3350 cm (N–H stretching) .

- ESI-MS : Molecular ion peak [M+H] confirms molecular weight .

Advanced Consideration : For coordination complexes, shifts in IR bands (e.g., C=O at 1600–1650 cm) indicate metal-ligand binding. signal broadening in DMSO-d suggests paramagnetic interactions in lanthanide complexes .

What are the applications of this compound in designing coordination complexes, and how does its structure influence metal binding?

Advanced Research Question

this compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Co, Cu) and lanthanides (e.g., Gd, Dy):

- Binding Modes : The ligand coordinates via pyridine nitrogen, carbonyl oxygen, and hydrazide nitrogen atoms, enabling versatile geometries (e.g., octahedral, square planar) .

- Magnetic Properties : Lanthanide complexes exhibit single-molecule magnetic behavior (e.g., slow relaxation in Dy complexes) and magnetocaloric effects (ΔS up to 25 J kg K for Gd) .

- Experimental Design : Use molar ratios (ligand:metal = 1:1 to 2:1) and pH control (5–7) to stabilize polynuclear structures. X-ray crystallography is critical for structural elucidation .

How can this compound be utilized in chemosensor development, and what factors affect selectivity?

Advanced Research Question

Derivatives functionalized with aromatic aldehydes (e.g., indole-3-carboxaldehyde) form Schiff bases for cation sensing:

- Selectivity : The pyridine-hydrazide backbone preferentially binds transition metals (e.g., Fe, Cu) via chelation-enhanced quenching (CHEQ) effects. Steric and electronic modifications (e.g., adding electron-withdrawing groups) improve selectivity .

- Methodology : Fluorescence titrations in DMSO/HO (9:1) quantify binding constants (e.g., ). Competitive experiments with interfering ions (e.g., Na, K) validate specificity .

What challenges arise in analyzing magnetic data for this compound-lanthanide complexes, and how are they resolved?

Advanced Research Question

Key challenges include:

- Signal Interpretation : Overlapping signals in due to paramagnetic lanthanides. Use diamagnetic analogs (e.g., La) for comparative analysis .

- Data Contradictions : Discrepancies between theoretical (SAF/V models) and experimental magnetic moments often arise from crystal field effects. Single-crystal magnetometry and ab initio calculations resolve these .

What role does this compound play in synthesizing heterocyclic compounds, and what are the mechanistic insights?

Basic Research Question

The compound serves as a precursor for 1,3,4-oxadiazoles and tetrazines via cyclization reactions:

- Cyclocondensation : React with CS or POCl to form 1,3,4-oxadiazoles. Mechanistic studies (e.g., -labeling) confirm nucleophilic acyl substitution pathways .

- Applications : These heterocycles exhibit antimicrobial and antitumor activity, validated via in vitro assays (e.g., MIC tests against E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.